[(3-Ethyladamantane-1-carbonyl)amino]urea
Overview
Description
[(3-Ethyladamantane-1-carbonyl)amino]urea is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic cage compound with a unique structure that imparts stability and rigidity. The incorporation of adamantane moieties into various compounds often enhances their lipophilicity and stability, making them valuable in pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Ethyladamantane-1-carbonyl)amino]urea typically involves the reaction of 3-ethyladamantane-1-carboxylic acid with an appropriate amine, followed by the formation of the urea derivative. The reaction conditions often include the use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of adamantane derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[(3-Ethyladamantane-1-carbonyl)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[(3-Ethyladamantane-1-carbonyl)amino]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Mechanism of Action
The mechanism of action of [(3-Ethyladamantane-1-carbonyl)amino]urea involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes and interact with target proteins. The urea group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
[(3-Ethyladamantane-1-carbonyl)amino]urea can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and anti-Parkinsonian drug.
Rimantadine: Similar to amantadine but with improved pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific structural features and the presence of the urea group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[(3-ethyladamantane-1-carbonyl)amino]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-13-4-9-3-10(5-13)7-14(6-9,8-13)11(18)16-17-12(15)19/h9-10H,2-8H2,1H3,(H,16,18)(H3,15,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBCSHJQQHJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)(C2)C(=O)NNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327821 | |
Record name | [(3-ethyladamantane-1-carbonyl)amino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
351328-28-4 | |
Record name | [(3-ethyladamantane-1-carbonyl)amino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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